molecular formula C8H15N B1284174 2-Azaspiro[3.5]nonane CAS No. 666-08-0

2-Azaspiro[3.5]nonane

Cat. No.: B1284174
CAS No.: 666-08-0
M. Wt: 125.21 g/mol
InChI Key: IBODJKKYTBNWTD-UHFFFAOYSA-N
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Description

2-Azaspiro[3.5]nonane is a spirocyclic compound characterized by a nitrogen atom incorporated into a nine-membered ring system. This compound is notable for its unique structural features, which make it a valuable scaffold in medicinal chemistry and drug discovery.

Biochemical Analysis

Biochemical Properties

2-Azaspiro[3.5]nonane plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with phosphoinositide 3-kinase, an enzyme involved in cell signaling pathways . This interaction is crucial as it can modulate the activity of the enzyme, thereby influencing various cellular processes. Additionally, this compound has been studied for its potential as an allosteric inhibitor, which means it can bind to a site other than the active site on an enzyme, causing a conformational change that affects enzyme activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with phosphoinositide 3-kinase can lead to alterations in the PI3K/AKT signaling pathway, which is pivotal for cell growth, proliferation, and survival . Furthermore, this compound has been shown to affect gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of genes involved in metabolic processes and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to allosteric sites, leading to conformational changes that affect enzyme activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes. These interactions are crucial for understanding the molecular mechanisms underlying its effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . These interactions are essential for understanding how this compound is metabolized within the body and its potential impact on overall metabolic function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . Understanding these transport mechanisms is crucial for determining the bioavailability and efficacy of this compound in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms are crucial for understanding how this compound exerts its effects at the subcellular level and its potential impact on cellular processes.

Chemical Reactions Analysis

2-Azaspiro[3.5]nonane undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Azaspiro[3.5]nonane can be compared with other spirocyclic compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its larger ring size and specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-8(5-3-1)6-9-7-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBODJKKYTBNWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576189
Record name 2-Azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666-08-0
Record name 2-Azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-azaspiro[3.5]nonane being investigated for drug design?

A1: this compound and its derivatives are considered bioisosteres of pipecolic acid. [] Bioisosteres are chemical groups or moieties with similar physical and chemical properties that elicit similar biological responses. Since pipecolic acid is a known bioactive compound, researchers are interested in exploring the potential of this compound derivatives as novel therapeutic agents. []

Q2: What synthetic strategies are available for producing this compound derivatives?

A2: Researchers have successfully synthesized 1-substituted 2-azaspiro[3.5]nonanes through a diastereoselective addition reaction. [] This involves reacting ethyl cyclobutanecarboxylate anions with Davis-Ellman's imines. This method offers high yields (up to 90%) and excellent diastereoselectivity (dr values up to 98:2). []

Q3: How does the structure of this compound influence its interactions with cucurbit[7]uril (CB[7])?

A3: Studies have shown that the size of the rings in spirocyclic compounds significantly affects their binding affinity to CB[7]. [] this compound, with its nine heavy atoms, exhibits a high binding constant with CB[7], indicating strong host-guest complexation. [] This interaction is particularly relevant for potential applications in supramolecular chemistry and drug delivery.

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